

# Boc-propargylamine chemical properties

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## Compound of Interest

Compound Name: *Boc-Propargylamine*

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An In-depth Technical Guide to **Boc-Propargylamine**: Chemical Properties and Experimental Protocols

## Introduction

N-**Boc-propargylamine**, also known as tert-butyl N-(prop-2-yn-1-yl)carbamate, is a versatile bifunctional molecule widely utilized in organic synthesis and drug development. Its structure incorporates a terminal alkyne group and a Boc-protected amine, making it a valuable building block for a variety of chemical transformations. The presence of the alkyne moiety allows for its participation in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".<sup>[1]</sup> The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the amine functionality, enabling its selective deprotection under acidic conditions. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols involving N-**Boc-propargylamine** for researchers, scientists, and professionals in drug development.

## Core Chemical Properties

The fundamental physical and chemical properties of N-**Boc-propargylamine** are summarized in the table below, providing a consolidated reference for laboratory use.

Property	Value	Citations
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>2</sub>	[2][3]
Molecular Weight	155.19 g/mol	[2][3]
CAS Number	92136-39-5	[2][3]
Appearance	Pale yellow to dark yellow solid or pale yellow low melting solid	[3][4][5]
Melting Point	40-44 °C	[3]
Boiling Point	170 °C at 14 mmHg	[3][4]
Density	0.990 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Solubility	Soluble in chloroform	[3][4][6][7]
Flash Point	93 °C (199.9 °F)	[4]
pKa	11.24 ± 0.46 (Predicted)	[3][4]
Storage Temperature	2-8 °C	[4]

## Reactivity and Applications

**N-Boc-propargylamine** is a key intermediate in the synthesis of various organic molecules. Its reactivity is primarily centered around the terminal alkyne and the protected amine.

- **Click Chemistry:** The terminal alkyne group enables **N-Boc-propargylamine** to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules to form stable 1,2,3-triazole linkages.[1][8] This "click" reaction is highly efficient and has found broad applications in bioconjugation, drug discovery, and materials science.[9]
- **Synthesis of Heterocycles:** It serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of triazolobenzylidene-thiazolopyrimidines, which have been identified as CDC25 phosphatase inhibitors.[1][4][6]

- Pauson-Khand Reaction: N-**Boc-propargylamine** is also utilized in the Pauson-Khand reaction with reagents like norbornadiene to synthesize 4,5-disubstituted cyclopentenones. [\[1\]](#)[\[4\]](#)[\[6\]](#)
- Synthesis of Polysaccharide Analogs: This compound is employed in the synthesis of  $\beta$ -glucan polysaccharide analogs. [\[4\]](#)[\[6\]](#)
- Precursor to Propargylamine: Following deprotection of the Boc group, the resulting propargylamine is a valuable building block in its own right, used in the synthesis of numerous nitrogen-containing biologically active compounds. [\[10\]](#)[\[11\]](#)

## Experimental Protocols

### Synthesis of N-Boc-propargylamine

A common method for the synthesis of N-**Boc-propargylamine** involves the reaction of propargylamine with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ). [\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Propargylamine
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Dichloromethane (DCM)
- Standard laboratory glassware
- Ice bath

Procedure:

- In a round-bottom flask, dissolve propargylamine (1.0 eq.) in dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq.) in dichloromethane dropwise to the cooled propargylamine solution.

- Stir the reaction mixture at 0 °C for 1 hour.<sup>[2][3]</sup>
- After the reaction is complete, remove the solvent by distillation under reduced pressure.
- The resulting product, N-**Boc-propargylamine**, is typically obtained as a white solid or colorless oil and can often be used without further purification.<sup>[2][3][4]</sup> A quantitative yield is frequently reported.<sup>[2][3]</sup>

## Purification and Characterization

- Thin Layer Chromatography (TLC): The purity of the product can be assessed using TLC with a mobile phase of hexane/ethyl acetate (9:1), where the reported R<sub>f</sub> value is 0.38.<sup>[2][3][4]</sup>
- <sup>1</sup>H NMR Spectroscopy: (500 MHz, CDCl<sub>3</sub>): δ (ppm) 4.94 (broad peak, 1H), 3.91 (broad double peak, J = 2.5 Hz, 2H), 2.23 (triple peak, J = 2.5 Hz, 1H), 1.45 (single peak, 9H).<sup>[2][4]</sup>
- <sup>13</sup>C NMR Spectroscopy: (126 MHz, CDCl<sub>3</sub>): δ (ppm) 155.2, 80.1, 79.9, 71.1, 28.2.<sup>[2][4]</sup>

## Boc-Deprotection Protocol

The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free propargylamine.<sup>[12]</sup>

Materials:

- N-**Boc-propargylamine**
- Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
- Dichloromethane (DCM) or other suitable solvent
- Saturated aqueous sodium bicarbonate solution
- Diethyl ether
- Anhydrous sodium sulfate or magnesium sulfate

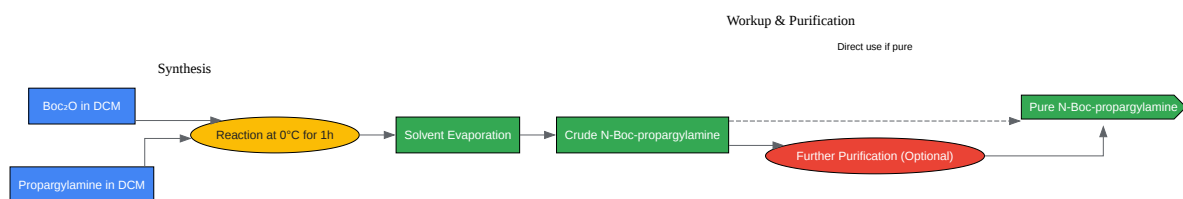
Procedure using TFA:

- Dissolve N-**Boc-propargylamine** in dichloromethane.
- Add trifluoroacetic acid (TFA) to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS and is often complete within 30 minutes to a few hours.[\[12\]](#)
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- For workup, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[\[12\]](#)
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[\[12\]](#)

Procedure using HCl in Dioxane:

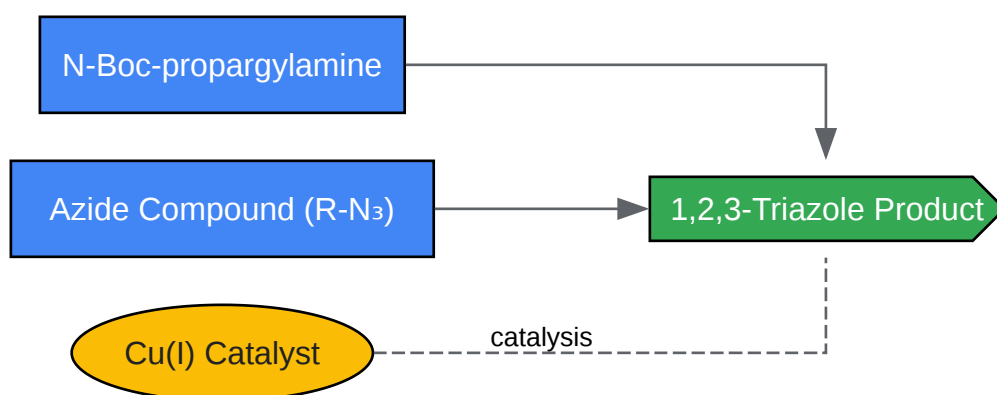
- Dissolve or suspend N-**Boc-propargylamine** in a 4M solution of HCl in 1,4-dioxane.
- Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[\[12\]](#)
- The product often precipitates as the hydrochloride salt.
- Collect the solid by filtration and wash with a solvent such as diethyl ether.[\[12\]](#)

## Visualizations



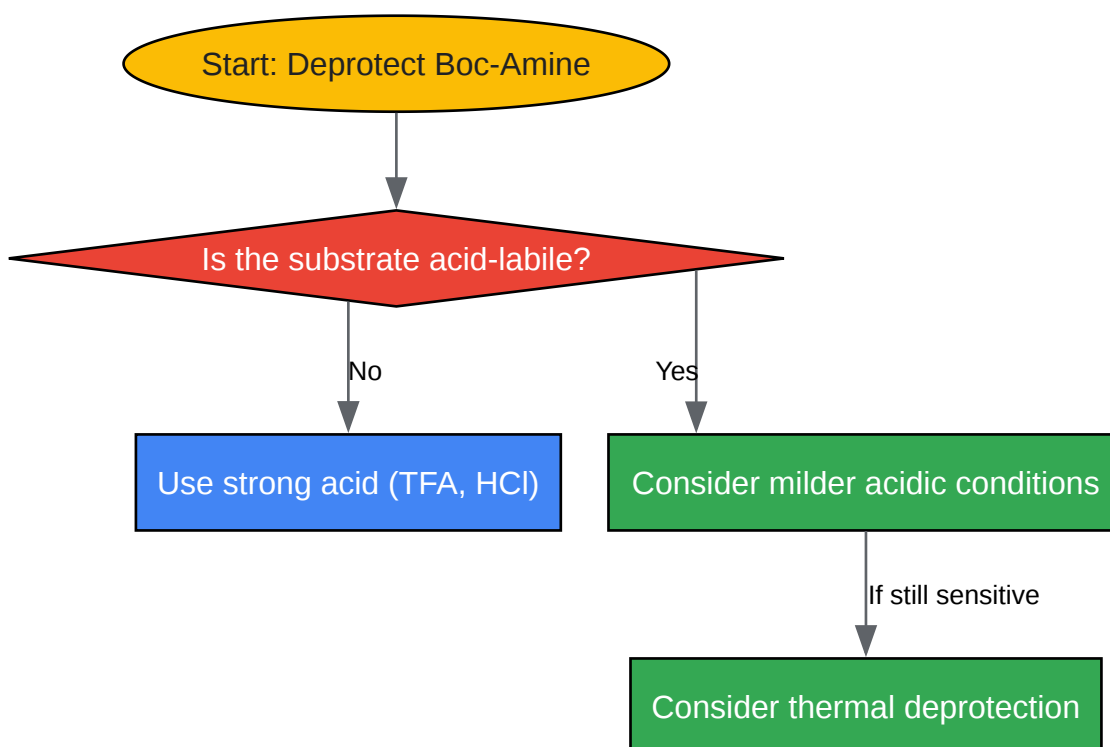
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Caption: Synthesis and workup workflow for N-**Boc**-propargylamine.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



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Caption: Decision workflow for choosing a Boc deprotection method.

## Safety and Handling

**N-Boc-propargylamine** is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[13] It is also noted to be moisture-sensitive.[6][14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13][14] Work should be conducted in a well-ventilated area or a fume hood.[14]

For storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place in a tightly sealed container, often refrigerated at 2-8°C.[4][14][15] It should be stored away from incompatible materials such as oxidizing agents.[6][16] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.[14][16]

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